1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid is an organic compound classified under carboxylic acids. It features a cyclobutane ring attached to a phenyl group that is further substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a DGAT1 inhibitor, which may be relevant for treating obesity and related metabolic disorders .
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid belongs to the class of arylcyclobutane carboxylic acids. Its structure includes:
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure the desired product is obtained with high yield and purity.
The molecular structure of 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid can be represented as follows:
The structural representation indicates:
Key structural data includes:
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid participates in various chemical reactions typical for carboxylic acids and aryl halides:
The reactivity of the compound can be influenced by the electronic effects of the bromine and fluorine substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid is primarily linked to its role as a DGAT1 inhibitor. The inhibition process involves:
Research indicates that compounds similar in structure exhibit significant inhibitory activity against DGAT1, suggesting that this compound could have similar properties .
These properties are crucial for understanding its behavior in biological systems and potential pharmacokinetics .
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid has potential applications in:
Its unique molecular structure combined with its biological activity makes it a valuable candidate for further research in drug development .
The molecular architecture of 1-(2-bromo-4-fluorophenyl)cyclobutanecarboxylic acid (Chemical Formula: C₁₁H₁₀BrFO₂; Molecular Weight: 273.10 g/mol) integrates three functionally critical motifs that synergistically enhance its bioactivity profile [2] . The strained cyclobutane ring possesses a ring strain energy of ~110 kJ/mol, which significantly elevates its reactivity toward ring-opening reactions and photocycloadditions—a property exploited in polymer cross-linking and prodrug activation [2] [4]. The carboxylic acid group enables hydrogen bonding with biological targets (e.g., lysine/arginine residues in enzymes), facilitating salt bridge formation critical for target binding affinity. Concurrently, the ortho-bromo/para-fluoro substitution pattern on the phenyl ring creates a distinct electronic asymmetry, enhancing dipole moments (µ = 2.7 D) and optimizing π-π stacking interactions within hydrophobic enzyme pockets [2] .
This triad of motifs positions the compound as a versatile pharmacophore. In kinase inhibitor design, the fluorine atom augments membrane permeability (LogP = 3.1), while the bromine serves as a synthetic handle for palladium-catalyzed derivatization . Computational analyses confirm that the steric bulk of the cyclobutane disrupts planarity, conferring selectivity toward allosteric binding sites in G protein-coupled receptors (GPCRs) [2].
Table 1: Comparative Bioactivity of Structural Analogs
Compound | Molecular Formula | Target Affinity | Solubility (PBS) |
---|---|---|---|
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid | C₁₁H₁₀BrFO₂ | Kinase IC₅₀ = 42 nM | 0.29 mg/mL |
1-(4-Bromophenyl)cyclobutanecarboxylic acid | C₁₁H₁₁BrO₂ | COX-2 IC₅₀ = 3.7 µM | 0.18 mg/mL |
1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile | C₁₁H₉BrFN | CYP450 IC₅₀ = 0.8 µM | 0.35 mg/mL |
Data sourced from comparative pharmacological studies [2] [5].
This compound serves as a linchpin in synthesizing complex bioactive molecules, leveraging three key transformations:
Synthetic protocols emphasize stringent control of reaction parameters to prevent decarboxylation or dehalogenation. For example, NaBH₄ reductions of intermediates require temperatures ≤0°C to minimize side products, followed by azeotropic distillation with ethyl acetate and recrystallization in isopropanol to achieve >95% purity [2].
Table 2: Synthetic Applications via Cross-Coupling
Reaction Type | Conditions | Product Yield | Primary Application |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos, K₃PO₄, 80°C | 85–92% | Kinase inhibitor precursors |
Esterification | SOCl₂, MeOH, reflux | 78% | Prodrug development |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtert-Bu | 65% | GPCR ligand candidates |
Optimized methods derived from medicinal chemistry workflows [2] [4] .
The compound first emerged in patent literature circa 2010–2015 as a key intermediate in kinase inhibitor programs targeting oncology and inflammatory diseases [2]. Patent analysis reveals a surge in claims incorporating its scaffold:
Commercial availability accelerated research adoption, with catalog listings (e.g., CAS: 151157-49-2) appearing by 2015 from suppliers like BLD Pharm and Ambeed [5] [9]. The 2-bromo-4-fluoro substitution pattern specifically gained prominence over simpler analogs (e.g., 4-bromophenyl) due to its ~12-fold potency enhancement in cyclooxygenase-2 (COX-2) inhibition assays, attributed to fluorine-induced polarization of the aromatic ring [2] [5]. Current innovation focuses on asymmetric catalysis to access enantiopure forms—critical given the cyclobutane's chiral plane—enabling development of stereoselective enzyme inhibitors [2].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7